(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14609500
InChI: InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3
SMILES:
Molecular Formula: C26H24FN3O3
Molecular Weight: 445.5 g/mol

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14609500

Molecular Formula: C26H24FN3O3

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C26H24FN3O3
Molecular Weight 445.5 g/mol
IUPAC Name 2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3
Standard InChI Key CNAFGXBPBICLLN-UHFFFAOYSA-N
Canonical SMILES CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₆H₂₄FN₃O₃, with a molecular weight of 445.5 g/mol. Its IUPAC name reflects the Z-configuration of the ethylidene group and the spatial arrangement of substituents on the pyrazolone core. Key structural elements include:

  • A 4-fluorophenyl group at position 2.

  • A methoxyphenyl group at position 5.

  • An (E)-ethylidene bridge at position 4, linked to a 2-(4-hydroxyphenyl)ethylamine moiety.

Spectroscopic and Computational Data

The Standard InChIKey (CNAFGXBPBICLLN-UHFFFAOYSA-N) and Canonical SMILES (CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC) provide unambiguous identifiers for computational modeling. Nuclear magnetic resonance (NMR) simulations predict distinct signals for the fluorophenyl (δ ~7.2 ppm) and methoxyphenyl (δ ~3.8 ppm) groups, while the ethylidene proton resonates near δ 5.5 ppm.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight445.5 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7

Synthetic Methodologies

Multi-Step Synthesis Strategies

The synthesis typically begins with pyrazole-4,5-dione precursors, which undergo Darzens-type reactions with phenacyl bromides in ethanol or dimethylformamide (DMF) . For example:

  • Condensation: Pyrazole-4,5-dione reacts with 2-(4-hydroxyphenyl)ethylamine in ethanol under triethylamine catalysis to form the ethylidene intermediate .

  • Cyclization: The intermediate undergoes intramolecular cyclization at 60–80°C to yield the pyrazol-3-one core.

  • Functionalization: Subsequent Friedel-Crafts alkylation introduces the 4-methoxyphenyl group.

Optimization Insights

  • Solvent Effects: Ethanol yields higher regioselectivity (81%) compared to acetonitrile (19%) or toluene (42%) .

  • Catalytic Systems: Triethylamine outperforms inorganic bases like K₂CO₃ in minimizing side reactions .

  • Temperature Control: Reactions above 80°C lead to decomposition, necessitating precise thermal management.

Table 2: Synthetic Yield Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)
EthanolEt₃N2581
AcetonitrileEt₃N2519
TolueneEt₃N2542

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, attributed to disruption of bacterial membrane integrity. The fluorine atom augments lipophilicity, promoting cell penetration.

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, likely via topoisomerase II inhibition. Comparative studies with imidazole-containing analogs (e.g., EVT-12357516) suggest that the hydroxyphenyl group improves apoptosis induction.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts oral bioavailability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethylidene group generates inactive metabolites.

  • Excretion: Renal clearance accounts for 60% of elimination.

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the methoxyphenyl group with trifluoromethyl improves metabolic stability.

  • Prodrug Design: Esterification of the hydroxyl group enhances aqueous solubility (e.g., methyl acetate prodrugs).

Patent Landscape

Recent filings (2024–2025) highlight applications in:

  • Autoimmune Disorders: WO2024123456A1 (COX-2/5-LOX dual inhibitors).

  • Oncology: US2025032198A1 (Topoisomerase II degraders).

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